molecular formula C7H12O2 B1373224 2-Cyclopropyl-2-methylpropanoic acid CAS No. 71199-13-8

2-Cyclopropyl-2-methylpropanoic acid

Cat. No.: B1373224
CAS No.: 71199-13-8
M. Wt: 128.17 g/mol
InChI Key: UNNZYCYDGUQDDK-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-methylpropanoic acid is an organic compound with the molecular formula C7H12O2. It is also known as cyclopropaneacetic acid, α,α-dimethyl-. This compound is characterized by a cyclopropyl group attached to a methylpropanoic acid moiety. It is a solid at room temperature and has a molecular weight of 128.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopropyl-2-methylpropanoic acid can be synthesized through various methods. One common approach involves the reaction of cyclopropylmethyl ketone with a suitable reagent to introduce the carboxylic acid functionality. Another method involves the oxidation of cyclopropylmethyl alcohol to form the corresponding carboxylic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using oxidizing agents such as potassium permanganate or chromium trioxide. These methods are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropyl-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methylpropanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The cyclopropyl group may also influence the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-2-methylpropanoic acid is unique due to the presence of both the cyclopropyl and methyl groups, which confer distinct chemical and physical properties. These structural features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-cyclopropyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2,6(8)9)5-3-4-5/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNZYCYDGUQDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71199-13-8
Record name 2-cyclopropyl-2-methylpropanoic acid
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